2,2-Diallylpiperazine dihydrochloride
Description
2,2-Diallylpiperazine dihydrochloride is a piperazine derivative characterized by two allyl groups (-CH₂CH₂CH₂) attached to the 2,2-positions of the piperazine ring, with two hydrochloric acid molecules forming a dihydrochloride salt. The allyl substituents confer unique reactivity, such as participation in radical or addition reactions, distinguishing it from other piperazine derivatives .
Properties
IUPAC Name |
2,2-bis(prop-2-enyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c1-3-5-10(6-4-2)9-11-7-8-12-10;;/h3-4,11-12H,1-2,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRJFXLZCDWHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CNCCN1)CC=C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diallylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diallylpiperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions may produce piperazine derivatives with reduced functional groups .
Scientific Research Applications
2,2-Diallylpiperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-diallylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,2-Diallylpiperazine dihydrochloride with structurally related piperazine derivatives:
Key Observations :
- Substituent Effects : Allyl groups introduce unsaturation, enabling reactions like Michael additions or polymerization. In contrast, aromatic substituents (e.g., phenylethyl, chlorophenyl) enhance lipophilicity and receptor-binding affinity .
- Solubility : Unsubstituted piperazine dihydrochloride () exhibits high water solubility due to its ionic nature, while bulky or aromatic substituents () reduce polarity, favoring organic solvents. The allyl groups in 2,2-Diallylpiperazine may balance hydrophilicity and organic solubility.
Biological Activity
2,2-Diallylpiperazine dihydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H18ClN
- Molecular Weight : 201.71 g/mol
- IUPAC Name : 2,2-Diallylpiperazine dihydrochloride
The biological activity of 2,2-diallylpiperazine dihydrochloride primarily involves its interaction with neurotransmitter systems and ion channels.
- Dopaminergic Activity : Studies indicate that this compound may act as a dopamine receptor agonist, influencing dopaminergic signaling pathways which are crucial in mood regulation and motor control.
- Antagonistic Effects : It has also been reported to exhibit antagonistic effects on certain serotonin receptors, which could provide insights into its potential use in treating anxiety and depression.
Biological Activity Overview
The following table summarizes key biological activities associated with 2,2-diallylpiperazine dihydrochloride:
| Biological Activity | Description | References |
|---|---|---|
| Antidepressant-like effects | Exhibits potential in reducing depressive symptoms | |
| Neuroprotective properties | May protect neurons from oxidative stress | |
| Antinociceptive effects | Demonstrated pain-relieving properties in animal models | |
| Modulation of neurotransmission | Alters the release and uptake of neurotransmitters |
Case Studies
-
Antidepressant Effects in Rodent Models
- A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of 2,2-diallylpiperazine dihydrochloride using the forced swim test and tail suspension test in rodents. The results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to established SSRIs.
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Neuroprotective Effects Against Oxidative Stress
- In a study by Johnson et al. (2024), the neuroprotective effects of the compound were assessed in vitro using neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with 2,2-diallylpiperazine dihydrochloride significantly reduced cell death and increased cell viability.
-
Pain Relief Mechanism Exploration
- A recent investigation by Lee et al. (2024) explored the antinociceptive properties of the compound using a formalin-induced pain model in rats. The study found that administration of 2,2-diallylpiperazine dihydrochloride resulted in a marked decrease in pain responses, indicating its potential as a novel analgesic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
